molecular formula C15H20N2O3 B2604517 3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-1-phenylurea CAS No. 899733-86-9

3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-1-phenylurea

Cat. No.: B2604517
CAS No.: 899733-86-9
M. Wt: 276.336
InChI Key: IOMPHAKVKYJSPF-UHFFFAOYSA-N
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Description

3-({1,4-dioxaspiro[44]nonan-2-yl}methyl)-1-phenylurea is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-1-phenylurea typically involves the reaction of 1,4-dioxaspiro[4.4]nonane derivatives with phenyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-1-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-1-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-1-phenylurea involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-1-phenylurea is unique due to its combination of the spirocyclic structure and phenylurea functionality. This dual characteristic imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-14(17-12-6-2-1-3-7-12)16-10-13-11-19-15(20-13)8-4-5-9-15/h1-3,6-7,13H,4-5,8-11H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMPHAKVKYJSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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